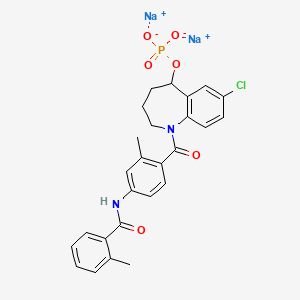

Tolvaptan phosphate ester (sodium)

Description

Contextualization within Vasopressin V2 Receptor Antagonist Research

Vasopressin V2 receptor antagonists are a class of compounds that block the action of vasopressin at the V2 receptor, which is primarily located in the renal collecting ducts. nih.govnih.gov This antagonism leads to an increase in free water excretion, a process known as aquaresis, without a significant loss of electrolytes. otsuka.co.jpotsuka.co.jp The parent compound, tolvaptan (B1682983), is a selective and competitive vasopressin V2 receptor antagonist. chemicalbook.comnih.gov Research in this area explores the potential of these antagonists to modulate water balance in various experimental models. The development of new agents within this class, such as tolvaptan phosphate (B84403) ester (sodium), aims to explore alternative physicochemical and pharmacokinetic profiles.

Rationale for Prodrug Design: Addressing Physicochemical Limitations

The primary impetus for the design of tolvaptan phosphate ester (sodium) was to overcome the poor water solubility of its parent compound, tolvaptan. nih.govnih.gov Tolvaptan's low aqueous solubility makes it unsuitable for intravenous formulation. nih.gov By creating a phosphate ester prodrug, the water solubility is significantly enhanced, allowing for the potential for parenteral administration in research settings. nih.govjst.go.jp For instance, the solubility of OPC-61815 in water at 25°C is 72.4 mg/mL, which is over 100,000 times greater than that of tolvaptan. nih.gov This improved solubility is achieved by phosphorylating the hydroxyl group on the benzazepine ring of the tolvaptan molecule. jst.go.jppmda.go.jp

Chemical Relationship to Tolvaptan and Nomenclature (OPC-61815)

Tolvaptan phosphate ester (sodium) is a phosphate ester derivative of tolvaptan. nih.gov Its chemical nomenclature is [(5R)-7-Chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] dihydrogen phosphate. wikipedia.org It is also referred to by its developmental code, OPC-61815. otsuka.co.jpotsuka.co.jp Following administration in preclinical studies, OPC-61815 is rapidly hydrolyzed by alkaline phosphatase to its active form, tolvaptan. nih.gov This bioconversion is a key aspect of its prodrug mechanism.

Overview of Research Paradigms and Methodological Approaches

The investigation of tolvaptan phosphate ester (sodium) has involved a range of research methodologies. In vitro studies have been conducted to assess its binding affinity for the human V2 receptor and to evaluate its conversion to tolvaptan in human tissue S9 fractions. nih.gov In vivo pharmacological profiling has been carried out in animal models, such as rats and dogs, to examine its pharmacokinetic and pharmacodynamic properties. nih.gov Analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been employed to measure the plasma concentrations of both the phosphate ester and tolvaptan. pmda.go.jp

Interactive Data Tables

Table 1: Chemical and Physical Data of Tolvaptan Phosphate

| Identifier | Value |

| IUPAC Name | [(5R)-7-Chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] dihydrogen phosphate |

| CAS Number | 942619-74-1 |

| Molecular Formula | C26H26ClN2O6P |

| Molar Mass | 528.93 g·mol−1 |

Data sourced from wikipedia.org

Table 2: Chemical and Physical Data of Tolvaptan Phosphate Sodium

| Identifier | Value |

| Chemical Formula | C26H24ClN2Na2O6P |

| Exact Mass | 572.0900 |

| Molecular Weight | 572.89 |

Data sourced from medkoo.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H24ClN2Na2O6P |

|---|---|

Molecular Weight |

572.9 g/mol |

IUPAC Name |

disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate |

InChI |

InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2 |

InChI Key |

IHNKFKPPZJVMMZ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Strategies

Synthetic Routes for Tolvaptan (B1682983) Phosphate (B84403) Ester (Sodium)

Tolvaptan phosphate ester (sodium), a prodrug of Tolvaptan, is designed to enhance the aqueous solubility of the parent compound. The synthesis is a multi-step process that begins with the construction of the core Tolvaptan molecule, which then undergoes phosphorylation to yield the final phosphate ester prodrug.

The synthesis of Tolvaptan, the immediate precursor to its phosphate ester, involves the coupling of two key intermediates. The primary building blocks are a benzazepine derivative and a benzoyl chloride derivative.

One of the core intermediates is 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine . This compound is typically prepared from its corresponding ketone, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, via a reduction reaction. newdrugapprovals.org A common method involves using a reducing agent such as sodium borohydride. chemicalbook.com

The second key intermediate is 2-methyl-4-(2-methylbenzamido)benzoyl chloride . The synthesis of this molecule starts from 4-amino-2-methyl benzoic acid, which undergoes an amidation reaction followed by conversion of the carboxylic acid group to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. google.com

The final step in forming the Tolvaptan precursor is the amidation reaction between 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine and 2-methyl-4-(2-methylbenzamido)benzoyl chloride. google.com This reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

| Intermediate Name | Role in Synthesis | Typical Precursor |

|---|---|---|

| 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | Core benzazepine structure | 5-Chloro-2-nitrobenzoic acid newdrugapprovals.org |

| 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine | Direct precursor for coupling | 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one newdrugapprovals.orgchemicalbook.com |

| 2-methyl-4-(2-methylbenzamido)benzoyl chloride | Acylating agent for final coupling | 2-methyl-4-(2-methylbenzamido)benzoic acid google.com |

| Tolvaptan | Immediate precursor for phosphorylation | Coupling of the two intermediates above google.com |

The conversion of Tolvaptan to its phosphate ester involves the phosphorylation of Tolvaptan's secondary hydroxyl group. This esterification is a critical step in forming the prodrug. General methods for synthesizing phosphate esters from alcohols often utilize phosphorylating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid. google.comresearchgate.net

A common laboratory and industrial approach involves reacting the alcohol (in this case, Tolvaptan) with a phosphorylating agent like phosphorus oxychloride in the presence of a base. The reaction typically proceeds as follows:

Reaction of Tolvaptan with phosphorus oxychloride, often in an aprotic solvent, to form a dichlorophosphate intermediate.

Subsequent hydrolysis of the reactive chloro groups on the phosphorus atom to yield the phosphate monoester. google.comepo.org

Optimization of this process involves controlling reaction parameters such as temperature, stoichiometry of reagents, and choice of solvent and base to maximize the yield of the desired monoester and minimize the formation of byproducts. The temperature during the hydrolysis step may be slightly elevated compared to the initial esterification to ensure complete conversion. google.com The reaction is followed by conversion to the corresponding sodium salt, typically by treatment with a sodium base like sodium hydroxide or sodium bicarbonate.

Following the synthesis, a robust purification strategy is essential to isolate Tolvaptan phosphate ester (sodium) with high purity, meeting stringent pharmaceutical standards. The crude product mixture may contain unreacted Tolvaptan, reagents, and potential byproducts.

Common purification techniques include:

Chromatography: Silica gel column chromatography is a standard method for purifying intermediates and final products in organic synthesis. rsc.org For polar compounds like phosphate esters, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed for both analytical and preparative-scale purification.

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. google.com For Tolvaptan intermediates, solvents like methanol (B129727) and petroleum ether have been used. google.com

Extraction: Liquid-liquid extraction is used during the workup process to separate the product from water-soluble impurities and reagents. nih.gov

Salt Formation: After purification of the phosphate ester, the final sodium salt is typically formed and isolated. This can be achieved by treating the purified ester with a sodium source and then precipitating the salt, followed by filtration and drying under vacuum.

The purity of the final isolated product is confirmed using the analytical methods described in the following section.

Spectroscopic and Chromatographic Characterization in Synthesis Research

The structural elucidation and purity assessment of Tolvaptan phosphate ester (sodium) and its synthetic intermediates rely on a combination of spectroscopic and chromatographic methods. These techniques are crucial for confirming the identity of the synthesized compounds and for quality control during production.

The structure of the parent drug, Tolvaptan, has been thoroughly elucidated using methods including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), and Infrared (IR) absorption spectroscopy. fda.gov These same techniques are applied to characterize the phosphate ester prodrug. The successful phosphorylation would be confirmed by:

NMR Spectroscopy: The appearance of signals in the ³¹P NMR spectrum and characteristic shifts in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons near the esterified hydroxyl group.

Mass Spectrometry: An increase in the molecular weight corresponding to the addition of a phosphate group (PO₃H₂), which can be precisely measured by high-resolution MS. rsc.org

Infrared Spectroscopy: The appearance of characteristic absorption bands for P=O and P-O bonds in the IR spectrum.

Chromatographic methods, particularly HPLC and UHPLC, are the primary tools for assessing purity, quantifying the compound, and monitoring the progress of the synthesis. researchgate.net These methods are valued for their high resolution, sensitivity, and accuracy. nih.govoaji.net A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of the phosphate prodrug (referred to as OPC-61815) and its metabolites, including Tolvaptan, in biological matrices. patsnap.com This demonstrates the utility of combining chromatography with mass spectrometry for sensitive and specific analysis. patsnap.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | UHPLC nih.gov | RP-HPLC ajrconline.org | RP-HPLC oaji.net |

| Column | ACE excel super C18 (10 cm x 2.1 mm, 1.7 µm) | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm) | Nucleosil-C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (95:5 v/v) | 0.02M phosphate buffer (pH 3.1):Acetonitrile (35:65 V/V) | Buffer:Acetonitrile (45:55 %V/V) |

| Flow Rate | 0.2 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 220 nm | Not Specified | 264 nm |

| Retention Time | 1.63 min | Not Specified | 4.536 min |

Exploration of Structural Analogues and Related Phosphate Esters

The development of Tolvaptan phosphate ester is part of a broader strategy in medicinal chemistry to create prodrugs that overcome specific biopharmaceutical challenges. The exploration of such derivatives is guided by established principles of prodrug design.

The primary goal of a prodrug is to improve a drug's effectiveness by overcoming undesirable properties while maintaining its therapeutic activity. ijpcbs.com The design of phosphate ester prodrugs is a well-established strategy, particularly for parent drugs that exhibit poor aqueous solubility. nih.gov Tolvaptan is classified as practically insoluble in water, which can limit its formulation options, especially for intravenous administration. fda.gov

Key design principles for phosphate prodrugs include:

Bioreversibility: A critical feature of a prodrug is its ability to convert to the active parent drug in vivo. Phosphate esters are ideal in this regard as they are readily cleaved by endogenous enzymes, particularly alkaline phosphatases, which are abundant throughout the human body. nih.gov This enzymatic action releases the active Tolvaptan at the site of action.

Masking Undesirable Properties: The prodrug approach masks the physicochemical properties of the parent drug until it is released. By converting Tolvaptan into a soluble phosphate ester, the limitations associated with its low solubility are temporarily circumvented, allowing for different methods of formulation. researchgate.net

Chemical Stability: The prodrug itself must be chemically stable enough to be formulated and administered before it undergoes enzymatic conversion in the body. The C-O-P ester linkage is generally stable in formulation conditions but susceptible to enzymatic cleavage.

In essence, the transformation of Tolvaptan into its sodium phosphate ester is a targeted chemical modification designed to overcome a specific biopharmaceutical barrier—poor water solubility—thereby expanding its potential clinical applications. nih.govmedchemexpress.com

Synthetic Accessibility of Modified Ester Linkages

The development of prodrugs, such as Tolvaptan phosphate ester (sodium), often involves the strategic modification of linker moieties to optimize pharmacokinetic and pharmacodynamic properties. For phosphate ester prodrugs, the synthetic accessibility of modified ester linkages is a critical consideration, as these linkages directly influence the prodrug's stability, solubility, and rate of conversion to the active parent drug. acs.orgnih.gov The ester bond is a promising choice for prodrug design due to its susceptibility to hydrolysis by ubiquitous esterase enzymes, which can facilitate the release of the active drug in vivo. acs.orgresearchgate.net

The primary goal of modifying the phosphate ester linkage is to control the rate of hydrolysis. This can be achieved by introducing different chemical groups that alter the steric and electronic environment of the ester bond. While specific synthetic routes for modified phosphate esters of Tolvaptan are not extensively detailed in publicly available literature, established principles in medicinal chemistry allow for the exploration of synthetically accessible modifications.

Phosphorylating Agents and General Synthesis

The foundational step in creating any phosphate ester is the phosphorylation of the parent molecule's hydroxyl group. The synthesis of Tolvaptan itself yields a key intermediate, 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine, which possesses the necessary hydroxyl group for such a reaction. google.comresearchgate.net The choice of phosphorylating agent is crucial and can be the first step in introducing modifications. Various reagents can be employed, each with different reactivity and requirements for protecting groups.

A common strategy involves the use of alkylating reagents containing phosphoric ester groups. tcichemicals.com For instance, reagents like dibenzyl chloromethyl phosphate and di-tert-butyl chloromethyl phosphate allow for the introduction of a phosphate moiety with protecting groups that can be selectively removed later in the synthetic sequence. tcichemicals.com The phosphorus(V) approach is a common method for synthesizing cyclic phosphate esters. researchgate.net

| Phosphoramidites | Used in a phosphorus(III) approach, followed by oxidation to the phosphate(V) state. Common in oligonucleotide synthesis. | Mild reaction conditions. Versatile for creating various phosphate ester derivatives. |

Strategies for Modifying the Ester Linkage

Modification of the linkage typically involves creating a more complex ester, such as an acyloxyalkyl ester, rather than a simple phosphate ester. This approach can significantly alter the prodrug's properties.

Acyloxyalkyl Ester Prodrugs

A prominent strategy for modifying phosphate prodrugs involves using acyloxyalkyl esters. nih.gov These linkers can be designed to release the parent drug after a two-step enzymatic activation, providing an additional layer of control over the drug release kinetics.

A hypothetical synthesis for an acyloxyalkyl phosphate ester of Tolvaptan would involve several key steps:

Preparation of an Acyloxyalkyl Halide: A carboxylic acid is reacted with an aldehyde and a hydrogen halide to form an α-haloalkyl ester.

Reaction with Tolvaptan: The hydroxyl group of Tolvaptan would be reacted with this acyloxyalkyl halide to form an ether linkage.

Phosphorylation: The terminal hydroxyl group of the introduced moiety would then be phosphorylated using a suitable agent, followed by deprotection to yield the final prodrug.

This multi-step process allows for considerable variation. By changing the carboxylic acid used in the first step, chemists can introduce different alkyl or aryl groups, thereby fine-tuning the electronic and steric properties of the ester and influencing its hydrolysis rate.

Table 2: Hypothetical Research Findings on Modified Linkages

| Linkage Modification | Synthetic Approach | Anticipated Impact on Properties |

|---|---|---|

| Simple Phosphate Ester | Direct phosphorylation of Tolvaptan with POCl₃ followed by hydrolysis. | Provides high water solubility but may undergo rapid hydrolysis by phosphatases. |

| Acyloxymethyl Phosphate Ester | Multi-step synthesis involving an acyloxymethyl halide intermediate. | The hydrolysis rate can be tuned by varying the acyl group. Generally more stable than simple phosphate esters. nih.gov |

| Cyclic Phosphate Ester | Reaction of Tolvaptan with a cyclic phosphorylating agent (e.g., 2-chloro-2-oxo-1,3,2-dioxaphospholane). | Introduces conformational rigidity around the phosphate group, potentially slowing enzymatic hydrolysis and altering the release profile. researchgate.net |

The synthetic accessibility of these modified linkages is generally high, relying on well-established reactions in organic chemistry. The primary challenges lie in the purification of intermediates and the potential for side reactions, which may necessitate the use of protecting group strategies to ensure a good yield of the final, desired compound. The choice of synthetic route ultimately depends on the desired physicochemical properties and the intended biological application of the Tolvaptan prodrug.

Chemical Stability and Degradation Pathways of Tolvaptan Phosphate Ester Sodium

Hydrolytic Stability Profiling in Aqueous Environments (pH-Dependent)

The primary hydrolytic event for Tolvaptan (B1682983) phosphate (B84403) ester (sodium) is its conversion to the active drug, Tolvaptan. nih.gov This conversion is a key step in its mechanism of action as a prodrug. In vitro studies have shown that Tolvaptan phosphate ester (sodium) is hydrolyzed to Tolvaptan by alkaline phosphatase, a process that is fundamental to its in vivo activity. nih.gov

Once converted, the resulting Tolvaptan molecule is subjected to further pH-dependent degradation. Forced degradation studies on Tolvaptan reveal its susceptibility to hydrolysis under both acidic and basic conditions. researchgate.netrsc.orgajrconline.org Significant degradation of Tolvaptan has been observed when exposed to 2N hydrochloric acid and 2N sodium hydroxide, particularly under reflux conditions at 60°C. ajrconline.org This indicates that the stability of the active moiety is highly dependent on the pH of the aqueous environment. In neutral conditions, however, Tolvaptan shows more stability. ajrconline.org

**3.2. Identification and Elucidation of Degradation Products

The characterization of degradation products is crucial for understanding the stability of Tolvaptan phosphate ester (sodium). Degradation studies primarily focus on the active metabolite, Tolvaptan, which forms from the prodrug.

Forced degradation studies, conducted in line with International Council for Harmonisation (ICH) guidelines, have been performed on Tolvaptan to identify its degradation products under various stress conditions. The compound was found to be susceptible to acid and base hydrolysis as well as oxidation. rsc.orgajrconline.org In contrast, it demonstrated stability under dry heat (80°C for 7 days) and photolytic conditions. sci-hub.se

A total of seven degradation products (DPs) were identified when Tolvaptan was subjected to acid hydrolysis, base hydrolysis, and oxidative conditions. rsc.org The formation of these products highlights the specific chemical liabilities of the Tolvaptan molecule.

| Stress Condition | Observation | Number of Degradation Products (DPs) Formed | Reference |

|---|---|---|---|

| Acid Hydrolysis (2N HCl, 60°C) | Degradation observed | 7 (Total) | rsc.orgajrconline.org |

| Base Hydrolysis (2N NaOH, 60°C) | Degradation observed | rsc.orgajrconline.org | |

| Oxidative (10-20% H₂O₂, RT-60°C) | Degradation observed | rsc.orgajrconline.orgsci-hub.se | |

| Photolytic | No significant degradation | 0 | sci-hub.se |

| Thermal (Dry Heat, 80°C) | No significant degradation | 0 | sci-hub.se |

The degradation of Tolvaptan phosphate ester (sodium) can be postulated as a two-stage process.

Prodrug Hydrolysis: The initial and intended degradation step is the hydrolysis of the phosphate ester bond. This is primarily an enzymatic process in vivo, catalyzed by alkaline phosphatase, which cleaves the ester to release the active drug, Tolvaptan, and inorganic phosphate. nih.gov This reaction makes the highly water-soluble prodrug bioavailable as the active, more lipophilic Tolvaptan. nih.gov

Tolvaptan Degradation: Following its formation, Tolvaptan undergoes further degradation under specific stress conditions. The identified degradation products suggest several mechanistic pathways, including hydrolysis of the amide bond, hydroxylation of the phenyl ring, and hydrolysis of the methoxy (B1213986) group on the phenyl ring. researchgate.net These reactions represent the primary routes through which the active drug loses its integrity under hydrolytic and oxidative stress.

Long-Term Chemical Stability Assessment for Research Purposes

Long-term stability data is critical for defining appropriate storage conditions and shelf-life. For Tolvaptan phosphate ester (sodium), long-term and accelerated stability testing has been conducted. The drug substance was generally found to be stable; however, in some process validation batches, an out-of-trend increase in a specific impurity, designated "Impurity B," was noted over time. pmda.go.jp

Based on stability data, a shelf life of 30 months has been proposed for the lyophilized drug product when stored at room temperature in a glass vial with a chlorobutyl rubber stopper. pmda.go.jp For research purposes, stock solutions of Tolvaptan phosphate ester (sodium) are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month to ensure chemical integrity. medchemexpress.com

Impact of Excipients and Environmental Factors on Chemical Integrity

Excipients are essential components of pharmaceutical formulations and can significantly influence the stability of the active ingredient. amazonaws.comjocpr.com The lyophilized formulation of Tolvaptan phosphate ester (sodium) for intravenous infusion contains several excipients, including sucrose, dibasic sodium phosphate hydrate, sodium dihydrogen phosphate dihydrate, sodium hydroxide, and phosphoric acid. pmda.go.jp

The impact of these components on chemical integrity is multifaceted:

pH Control: The presence of dibasic sodium phosphate hydrate, sodium dihydrogen phosphate dihydrate, sodium hydroxide, and phosphoric acid indicates a buffered system designed to maintain an optimal pH. pmda.go.jpamazonaws.com This is crucial for preventing the acid- and base-catalyzed degradation of the active moiety, Tolvaptan, once the prodrug is reconstituted. researchgate.netrsc.org

Lyoprotectant: Sucrose is a common excipient in lyophilized (freeze-dried) formulations, where it acts as a cryoprotectant and lyoprotectant. It helps to stabilize the drug substance during the freezing and drying processes and enhances the stability of the final amorphous or crystalline solid product.

Moisture Content: As with many lyophilized products, control of residual moisture is critical. The presence of water can accelerate hydrolytic degradation pathways. researchgate.net Excipients like crystalline mannitol (B672) are known to be non-hygroscopic and chemically stable, which can be advantageous over liquid excipients like glycerol (B35011) that are more susceptible to moisture and oxidation. nih.gov The choice of stable, solid excipients is a key strategy in maintaining long-term product quality. nih.gov

Photostability testing has demonstrated that the formulated drug product of Tolvaptan phosphate ester (sodium) is photostable, indicating that the formulation provides adequate protection from light-induced degradation. pmda.go.jp

Enzymatic Biotransformation and Prodrug Activation Mechanisms

Hydrolysis of the Phosphate (B84403) Ester Linkage

The conversion of tolvaptan (B1682983) phosphate ester to tolvaptan is a hydrolysis reaction that is efficiently catalyzed by phosphatase enzymes.

In vitro and ex vivo studies have been instrumental in elucidating the role of phosphatase enzymes in the hydrolysis of tolvaptan phosphate ester. Research utilizing human tissue S9 fractions has demonstrated that these preparations effectively hydrolyze the prodrug to tolvaptan. nih.gov Further investigations using sandwich-cultured human hepatocytes (SCHH) have also served as a valuable in vitro model to study the hepatobiliary disposition and metabolism of tolvaptan and its metabolites. nih.govnih.gov In these models, the formation of tolvaptan from its phosphate ester prodrug is a readily observed phenomenon.

Animal models have also provided insights into this biotransformation. For instance, studies in rats and dogs have shown that following intravenous administration of the prodrug, tolvaptan is detected in the plasma within minutes, indicating rapid hydrolysis in vivo. nih.gov

The primary enzyme responsible for the hydrolysis of the phosphate ester linkage of tolvaptan phosphate ester has been identified as alkaline phosphatase (ALP). nih.gov ALPs are a group of enzymes that are broadly distributed throughout the body and are known to catalyze the hydrolysis of various phosphomonoesters. The catalytic action of alkaline phosphatase on tolvaptan phosphate ester results in the release of the active moiety, tolvaptan, and inorganic phosphate. While specific kinetic parameters for the hydrolysis of tolvaptan phosphate by alkaline phosphatase are not extensively detailed in the available literature, the rapid conversion observed in in vitro and in vivo models underscores the efficiency of this enzymatic process. nih.govnih.govnih.gov

Subsequent Metabolism of Tolvaptan (Parent Compound)

Once formed, tolvaptan undergoes extensive metabolism in the liver, primarily through Phase I and Phase II metabolic pathways.

The Phase I metabolism of tolvaptan is complex, involving multiple reactions that modify its chemical structure. The primary pathways include hydroxylation, carboxylation, and oxidation. uniroma1.itnih.gov These reactions lead to the formation of numerous metabolites, with over 20 having been identified in humans. nih.gov

Two of the major metabolites identified are DM-4103 and DM-4107. nih.govnih.govresearchgate.net The formation of these metabolites occurs through distinct sequential metabolic pathways. nih.gov For instance, DM-4107 is a hydroxybutyric acid derivative, while DM-4103 is an oxybutyric acid derivative. researchgate.net Studies in human liver microsomes have shown the formation of various hydroxylated and carboxylated metabolites, as well as metabolites with a cleaved benzazepine ring. uniroma1.itnih.gov

Interactive Table: Major Phase I Metabolic Reactions of Tolvaptan

| Metabolic Reaction | Description | Resulting Metabolites (Examples) |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the tolvaptan molecule. | Hydroxytolvaptan |

| Carboxylation | Oxidation of a methyl group to a carboxylic acid (-COOH) group. | Carboxytolvaptan |

| Oxidation | General oxidation reactions leading to various modified forms. | Oxidized metabolites |

| Dealkylation | Removal of an alkyl group. | N-dealkylated metabolites |

| Ring Cleavage | Opening of the benzazepine ring structure. | Metabolites with cleaved benzazepine ring |

The Phase I metabolism of tolvaptan is predominantly catalyzed by the cytochrome P450 (CYP) system of enzymes. In vitro studies have identified CYP3A4 as the main isozyme responsible for the biotransformation of tolvaptan. nih.govuniroma1.itnih.gov CYP3A5 has also been shown to contribute to its metabolism. uniroma1.it

The critical role of CYP3A4 is further highlighted by drug-drug interaction studies. Co-administration of tolvaptan with potent inhibitors or inducers of CYP3A4 significantly alters its pharmacokinetic profile. For example, ketoconazole, a strong CYP3A4 inhibitor, has been shown to cause a substantial increase in tolvaptan plasma concentrations. nih.gov Conversely, rifampicin, a potent CYP3A4 inducer, leads to a marked decrease in tolvaptan exposure. nih.gov

Interactive Table: Impact of CYP3A4 Modulators on Tolvaptan Pharmacokinetics

| Modulator | Effect on CYP3A4 | Impact on Tolvaptan Cmax | Impact on Tolvaptan AUC |

| Ketoconazole | Strong Inhibitor | 3.48-fold increase nih.gov | 5.40-fold increase nih.gov |

| Rifampicin | Strong Inducer | Reduced to 0.13-fold of tolvaptan alone nih.gov | Reduced to 0.17-fold of tolvaptan alone nih.gov |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Following Phase I metabolism, the resulting metabolites of tolvaptan can undergo Phase II conjugation reactions. The primary Phase II pathway for tolvaptan metabolites is glucuronidation. uniroma1.it This process involves the attachment of a glucuronic acid moiety to the metabolite, which increases its water solubility and facilitates its excretion from the body.

In vitro studies have identified the specific UDP-glucuronosyltransferase (UGT) isoforms involved in the glucuronidation of tolvaptan's Phase I metabolites. The main enzymes responsible are UGT2B7 and UGT2B17. uniroma1.it These enzymes catalyze the conjugation of the hydroxylated and carboxylated metabolites of tolvaptan, preparing them for elimination. uniroma1.itmdpi.comfrontiersin.org

Comparative Biotransformation Kinetics across Preclinical Species

The conversion of the sodium salt of tolvaptan phosphate ester, a water-soluble prodrug also known as OPC-61815, to its active moiety, tolvaptan, is a critical step in its pharmacological action. This biotransformation is primarily a hydrolysis reaction facilitated by the enzyme alkaline phosphatase. researchgate.net Preclinical studies in various animal models have been conducted to understand the kinetics of this conversion and the subsequent exposure to the active drug.

Following intravenous administration, tolvaptan phosphate ester is rapidly converted to tolvaptan. In both rats and dogs, the active metabolite, tolvaptan, was detected in the plasma within five minutes of administration of the prodrug, indicating a swift enzymatic conversion process. researchgate.net This rapid hydrolysis is a key feature of the prodrug's design, aiming for quick availability of the active therapeutic agent.

The bioavailability of tolvaptan following the administration of tolvaptan phosphate ester has been quantified in preclinical species, providing insight into the efficiency of the conversion and subsequent systemic exposure. In rats, the bioavailability of tolvaptan was determined to be 57.7%, while in dogs, it was slightly lower at 50.9%. researchgate.net These findings highlight a generally efficient, though not complete, conversion of the prodrug to the active form in these species.

While detailed comparative pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) for both the prodrug and tolvaptan across multiple preclinical species are not fully available in the public domain, the existing data from studies in rats and dogs provide a fundamental understanding of the biotransformation kinetics.

Interactive Table: Comparative Pharmacokinetic Parameters of Tolvaptan after Intravenous Administration of Tolvaptan Phosphate Ester (Sodium)

| Species | Bioavailability of Tolvaptan (%) | Time to Detection of Tolvaptan in Plasma | Cmax of Tolvaptan | Tmax of Tolvaptan | AUC of Tolvaptan |

| Rat | 57.7% researchgate.net | Within 5 minutes researchgate.net | Data not available | Data not available | Data not available |

| Dog | 50.9% researchgate.net | Within 5 minutes researchgate.net | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |

This table summarizes the currently available data on the biotransformation of tolvaptan phosphate ester in preclinical species. The rapid appearance of tolvaptan in the plasma of both rats and dogs underscores the efficient enzymatic hydrolysis of the phosphate ester prodrug. The differences in bioavailability between the two species may reflect variations in the activity of alkaline phosphatase or other metabolic pathways. Further research, including studies in other species such as monkeys, and the public release of more detailed pharmacokinetic data would allow for a more comprehensive comparative analysis.

Preclinical Pharmacodynamics and Molecular Mechanism of Action Research

In vitro Vasopressin V2 Receptor Binding Affinity and Selectivity

Research into the direct interaction of tolvaptan (B1682983) phosphate (B84403) ester (sodium) with the vasopressin V2 receptor reveals important aspects of its function as a prodrug.

Tolvaptan acts as a selective and competitive antagonist of the vasopressin V2 receptor. drugbank.comsamsca.com In vitro binding experiments have demonstrated that tolvaptan effectively inhibits the binding of arginine vasopressin (AVP) to human V2 receptors. researchgate.net This competitive antagonism is central to its mechanism of action. Studies have shown that tolvaptan inhibits AVP-induced platelet aggregation, a process mediated by V1a receptors, with an IC50 of 1.28 μM, confirming its antagonistic properties. fda.govmedchemexpress.com Furthermore, tolvaptan has been shown to inhibit the AVP-induced production of cyclic AMP (cAMP) in cells expressing human V2 receptors. researchgate.net

As a prodrug, tolvaptan phosphate ester (sodium) itself has a lower affinity for the human vasopressin V2 receptor compared to its active metabolite, tolvaptan. nih.govresearchgate.net Specifically, the binding affinity of the prodrug for the human V2 receptor is reported to be 1/14th that of tolvaptan. nih.govresearchgate.net This is an expected characteristic, as the prodrug is designed to be inactive until it is converted to the active drug in the body. nih.gov The conversion of tolvaptan phosphate ester (sodium) to tolvaptan is facilitated by alkaline phosphatase in human tissue S9 fractions. nih.govresearchgate.net

| Compound | Target Receptor | Relative Binding Affinity |

| Tolvaptan Phosphate Ester (Sodium) | Human Vasopressin V2 Receptor | 1/14th of Tolvaptan |

| Tolvaptan | Human Vasopressin V2 Receptor | 14x that of its prodrug |

Cellular and Subcellular Mechanisms of Action

The therapeutic effects of tolvaptan are rooted in its ability to modulate key cellular signaling pathways and regulate the activity of specific water channels.

The binding of vasopressin to the V2 receptor activates a G protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase. This enzyme then converts ATP into cyclic AMP (cAMP), a crucial second messenger. wikipedia.orgyoutube.com Increased intracellular cAMP levels play a significant role in various cellular processes, including the pathology of autosomal dominant polycystic kidney disease (ADPKD), where it promotes cyst growth. nih.gov Tolvaptan exerts its effect by competitively blocking the V2 receptor, thereby inhibiting the AVP-induced increase in intracellular cAMP. researchgate.netnih.gov Research has shown that tolvaptan causes a concentration-dependent inhibition of AVP-induced cAMP production, with an apparent IC50 of approximately 10⁻¹⁰ M in human ADPKD cyst epithelial cells. nih.gov This inhibition of the adenylyl cyclase/cAMP signaling pathway is a cornerstone of tolvaptan's mechanism of action. researchgate.netnih.gov

The vasopressin-induced increase in cAMP ultimately leads to the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of principal cells in the renal collecting ducts. frontiersin.orgpatsnap.comnih.gov This process is mediated by the phosphorylation of AQP2 by protein kinase A (PKA), which is activated by cAMP. frontiersin.org The insertion of AQP2 channels into the cell membrane increases water reabsorption. patsnap.com By blocking the V2 receptor and subsequently inhibiting the cAMP signaling pathway, tolvaptan prevents the translocation and insertion of AQP2 channels into the apical membrane. drugbank.compatsnap.com This leads to a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis. drugbank.com

In vivo Pharmacodynamic Effects in Animal Models (Mechanistic Studies)

The in vitro and cellular effects of tolvaptan translate into observable pharmacodynamic effects in animal models, providing further evidence for its mechanism of action. In various animal models, including rats and dogs, tolvaptan has been shown to increase urine excretion and decrease urine osmolality. fda.gov Specifically, it elevates free water clearance in mice, rats, rabbits, and dogs. fda.gov

In rat models of edema, such as histamine-induced vascular hyperpermeability and carrageenan-induced paw edema, a single oral dose of tolvaptan (1-10 mg/kg) produced significant, dose-dependent aquaresis and improvements in edema. nih.gov Notably, while inducing water diuresis, tolvaptan tended to elevate serum sodium levels, in contrast to loop diuretics like furosemide (B1674285) which can cause a decrease. nih.gov Furthermore, in a pacing-induced heart failure model in dogs, tolvaptan significantly increased urine volume and decreased urine osmolality in a dose-dependent manner. fda.gov These in vivo studies confirm the aquaretic and anti-edematous effects of tolvaptan, which are direct consequences of its V2 receptor antagonism. fda.govnih.gov

| Animal Model | Effect of Tolvaptan | Key Findings |

| Rats (Histamine-induced vascular hyperpermeability) | Anti-edematous | Dose-dependent aquaresis and improvement in edema. nih.gov |

| Rats (Carrageenan-induced paw edema) | Anti-edematous | Dose-dependent aquaresis and improvement in edema. nih.gov |

| Dogs (Pacing-induced heart failure) | Aquaretic | Significant increase in urine volume and decrease in urine osmolality. fda.gov |

Aquaretic Activity in Rodent and Canine Models

Preclinical studies have demonstrated the dose-dependent aquaretic effects of Tolvaptan phosphate ester (sodium) in both rodent and canine models. Following intravenous administration, the prodrug is converted to tolvaptan, which then exerts its pharmacological activity. nih.gov

In rats, administration of Tolvaptan phosphate ester resulted in a significant, dose-dependent increase in urine output. nih.gov Studies on the active metabolite, tolvaptan, further support these findings, showing marked aquaresis in rats. nih.gov For instance, oral administration of tolvaptan in rats led to a dose-dependent increase in urine volume and a corresponding decrease in urine osmolality. fda.gov A 28-day study in rats demonstrated that the aquaretic activity of tolvaptan was maintained throughout the study period. fda.gov

Similar effects were observed in canine models. Intravenous administration of Tolvaptan phosphate ester to dogs led to a dose-dependent aquaretic action. nih.gov In conscious dogs with congestive heart failure, orally administered tolvaptan induced a potent aquaretic response, characterized by an increase in free water clearance. nih.gov

Table 1: Summary of Aquaretic Effects in Preclinical Models

| Species | Compound | Key Findings | Reference |

|---|---|---|---|

| Rat | Tolvaptan phosphate ester (sodium) | Exerted dose-dependent aquaretic action. | nih.gov |

| Rat | Tolvaptan | Elicited marked and dose-dependent aquaresis. Increased urine volume and decreased urine osmolality. | fda.govnih.gov |

| Dog | Tolvaptan phosphate ester (sodium) | Exerted dose-dependent aquaretic action. | nih.gov |

| Dog | Tolvaptan | Induced potent aquaretic response with an increase in free water clearance. | nih.gov |

Effects on Renal Water Reabsorption Mechanisms in Animal Systems

The primary mechanism by which Tolvaptan phosphate ester, via its active metabolite tolvaptan, affects renal water reabsorption is through the antagonism of the vasopressin V2 receptor. mdpi.comnih.gov Arginine vasopressin normally binds to V2 receptors on the principal cells of the renal collecting ducts, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane. nih.gov This process increases water permeability and reabsorption from the tubular fluid back into the bloodstream.

By blocking the V2 receptor, tolvaptan prevents this AVP-mediated translocation of AQP2 channels. nih.gov This reduction in the number of active water channels in the collecting duct membrane decreases water reabsorption, leading to the excretion of excess free water and a more dilute urine. nih.govnih.gov Studies in various animal models have confirmed this effect, showing a significant decrease in urine osmolality and an increase in free water clearance following tolvaptan administration. fda.gov The inhibitory effect on water reabsorption is the cornerstone of the compound's aquaretic properties.

Impact on Fluid Homeostasis Markers in Preclinical Species

The aquaretic action of Tolvaptan phosphate ester and its active metabolite, tolvaptan, has a direct impact on several key markers of fluid homeostasis in preclinical animal models.

One of the most consistent findings is an increase in serum sodium concentration. fda.govnih.govnih.gov This effect is a direct consequence of the increased excretion of free water, which concentrates the sodium in the remaining body fluid. fda.gov In rats, tolvaptan was observed to elevate serum sodium levels. nih.gov Similarly, in dogs with congestive heart failure, tolvaptan administration resulted in a significant increase in serum sodium concentrations. nih.gov

Due to the aquaresis-induced increase in serum osmolality, a compensatory increase in plasma arginine vasopressin (AVP) concentration has also been observed in rats and dogs following tolvaptan administration. fda.govnih.gov However, repeated administration of tolvaptan for 28 days in rats was found to decrease serum renin activity and significantly lower serum aldosterone (B195564) concentration. fda.gov

Table 2: Impact of Tolvaptan on Fluid Homeostasis Markers in Preclinical Species

| Marker | Species | Effect | Reference |

|---|---|---|---|

| Serum Sodium | Rat | Tended to elevate | fda.govnih.gov |

| Serum Sodium | Dog | Significant increase | nih.gov |

| Plasma Arginine Vasopressin (AVP) | Rat | Increased | fda.gov |

| Plasma Arginine Vasopressin (AVP) | Dog | Tended to increase | nih.gov |

| Serum Renin Activity | Rat | Decreased (after 28 days) | fda.gov |

| Serum Aldosterone | Rat | Significantly lowered (after 28 days) | fda.gov |

Advanced Analytical Methodologies for Research and Quantification

Quantitative Determination of Tolvaptan (B1682983) Phosphate (B84403) Ester (Sodium) and Metabolites in Biological Samples

The quantitative analysis of tolvaptan phosphate ester (sodium) and its active metabolite, tolvaptan, along with other related metabolites in biological samples, is crucial for pharmacokinetic and preclinical studies. These studies necessitate highly sensitive and selective methods to accurately measure drug concentrations in complex matrices like plasma and serum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of tolvaptan and its metabolites due to its high sensitivity and specificity. nih.govresearchgate.net The development of a reliable LC-MS/MS method involves meticulous optimization of several key parameters.

Sample preparation is a critical first step to remove interfering substances from the biological matrix. For tolvaptan and its metabolites, protein precipitation is a commonly used technique, often employing acetonitrile (B52724). nih.gov This is sometimes followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes. researchgate.netresearchgate.net

Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile. nih.govresearchgate.net The gradient or isocratic elution is optimized to achieve good separation of the analytes from each other and from endogenous matrix components.

The detection by tandem mass spectrometry is highly selective, operating in the multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard. For instance, the MRM transition for tolvaptan has been reported as m/z 449.2→252.1. nih.govnih.gov

Method validation is performed in accordance with regulatory guidelines, such as those from the ICH, to ensure the reliability of the data. biology-journal.orgajpaonline.com Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions. nih.govnih.gov A developed LC-MS/MS method for tolvaptan in human plasma demonstrated linearity over a concentration range of 0.457-1000 ng/mL, with a lower limit of quantification (LLOQ) of 0.457 ng/mL. nih.gov The intra- and inter-day precision for this method were reported to be less than 15%, with accuracies within the range of 97.7-107.8%. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Tolvaptan Analysis

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | Zorbax XDB C18 column |

| Mobile Phase | Water (0.1% formic acid) and methanol (25:75, v/v) |

| Detection | Tandem mass spectrometry with positive electrospray ionization |

| MRM Transition (Tolvaptan) | m/z 449.2→252.1 |

| Linearity Range | 0.457-1000 ng/mL |

| LLOQ | 0.457 ng/mL |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-performance liquid chromatography (UPLC), which utilizes smaller particle size columns, offers advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter run times. When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful tool for the simultaneous quantification of multiple analytes.

An efficient UPLC-MS/MS method was developed and validated for the simultaneous quantification of OPC-61815 (tolvaptan phosphate ester), tolvaptan, and two other metabolites, DM-4103 and DM-4107, in human plasma. nih.gov This method boasts a short run time of 3.5 minutes, making it suitable for high-throughput analysis in clinical trials. nih.gov The method demonstrated good linearity in the range of 2.00-1000 ng/mL for each analyte, with an LLOQ of 2.00 ng/mL. nih.gov The validation of this method also confirmed high precision, accuracy, selectivity, and satisfactory recovery, with no significant matrix effects or carry-over observed. nih.gov

UPLC-Q-TOF-MS/MS has also been instrumental in characterizing the degradation products of tolvaptan under various stress conditions, as mandated by ICH guidelines. rsc.org This technique allows for the separation of degradation products and their subsequent identification through accurate mass measurements and fragmentation pattern analysis. rsc.org

Methods for Purity Assessment and Impurity Profiling

Ensuring the purity of the drug substance is a critical aspect of quality control. Regulatory authorities require comprehensive impurity profiling to identify and quantify any potential impurities that may affect the safety and efficacy of the drug.

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is the workhorse for purity assessment and impurity profiling of tolvaptan phosphate ester (sodium). researchgate.net Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. ajpaonline.comijrpr.com

These methods typically employ a C18 column and a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. ajpaonline.comijrpr.com The detection is usually performed using a UV detector at a wavelength where tolvaptan exhibits significant absorbance, such as 254 nm or 265 nm. ijrpr.comijrps.com

A stability-indicating RP-HPLC method has been developed to separate tolvaptan from its degradation products formed under stress conditions such as acidic, alkaline, and oxidative environments. researchgate.net The validation of these methods as per ICH guidelines includes parameters like specificity, linearity, accuracy, precision, and robustness. ajpaonline.comijrps.com For instance, one validated RP-HPLC method for tolvaptan showed linearity over a concentration range of 5-100 µg/ml with a correlation coefficient of 0.999. ajpaonline.com The accuracy of this method was demonstrated by recovery studies, with results falling within the range of 99.01% to 100.7%. ajpaonline.com

Table 2: Example of RP-HPLC Method Parameters for Tolvaptan Purity Analysis

| Parameter | Condition |

| Column | Eclipse C18 (100 mm × 4.6 mm, 3.5 μm) |

| Mobile Phase | Methanol: 0.2M phosphate buffer (70:30 v/v) |

| Detection Wavelength | Not specified in this particular source |

| Linearity Range | 5-100 µg/ml |

| Correlation Coefficient | 0.999 |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Impurities

While HPLC is excellent for separating and quantifying impurities, the definitive identification of their structures requires more sophisticated techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements of impurities, which aids in determining their elemental composition. fda.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the impurity ions and obtain structural information from the fragmentation patterns. rsc.org

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the atoms within a molecule, allowing for the complete structural elucidation of impurities. researchgate.netfda.gov By combining the data from HPLC, MS, and NMR, a comprehensive impurity profile of tolvaptan phosphate ester (sodium) can be established. researchgate.net Research has led to the identification and characterization of numerous potential and observed impurities during the synthesis of tolvaptan. researchgate.net

Bioanalytical Method Validation for Preclinical Studies

Before a drug can be tested in humans, its pharmacokinetic properties must be evaluated in preclinical animal studies. The bioanalytical methods used in these studies must be rigorously validated to ensure the data is reliable for making critical decisions about the drug's development.

Validated bioanalytical methods for tolvaptan have been developed for use in various animal species, including rats and rabbits. nih.govpmda.go.jp These methods, typically LC-MS/MS, are validated for parameters such as accuracy, precision, linearity, and stability in the specific biological matrix being analyzed (e.g., rat plasma, rabbit plasma). nih.gov

For example, a validated LC-MS/MS method for quantifying tolvaptan in rabbit plasma had a linear range of 0.10–1000.00 ng/mL. nih.gov The intra- and inter-batch precision for this method ranged from 2.12% to 7.76% and 1.17% to 9.19%, respectively, with accuracy values between 97.05% and 114.60%. nih.gov Similarly, for preclinical studies in rats and dogs, LC-MS/MS methods have been validated with lower limits of quantitation of 10 ng/mL for the phosphate ester and 5 ng/mL for tolvaptan. pmda.go.jp

The validation of these bioanalytical methods provides the necessary confidence in the pharmacokinetic data generated during preclinical development, forming a crucial bridge to clinical trials. jptcp.comresearchgate.net

Specificity, Sensitivity, Linearity, Accuracy, and Precision

The validation of analytical methods for tolvaptan and its prodrug is crucial for ensuring reliable and accurate quantification in research and pharmaceutical quality control. biology-journal.orgiajps.com High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. ajpamc.comijrpr.com

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. biology-journal.org For tolvaptan, this is typically demonstrated by comparing the chromatograms of the drug solution with a blank run, ensuring no interfering peaks are present at the retention time of the analyte. biology-journal.org

Sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). For tolvaptan, a developed UV-spectrophotometric method demonstrated its suitability for quantifying the drug in bulk and pharmaceutical dosage forms. iajps.com

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For tolvaptan, linearity has been established in various concentration ranges. One RP-HPLC method showed linearity in the concentration range of 2 to 10 µg/mL with a correlation coefficient (r²) of 0.999. biology-journal.org Another study demonstrated linearity in the range of 30-180 µg/ml with a correlation coefficient of 0.999. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. For tolvaptan, accuracy studies have been performed at different quality control levels (80%, 100%, and 120%), with percentage recoveries reported as 98.68%, 98.67%, and 98.88% respectively. biology-journal.org

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). For tolvaptan, intra-day precision has been reported with %RSD values of 0.31, 0.05, and 0.18 for spiked concentrations of 4, 6, and 8 µg/mL, respectively. biology-journal.org The inter-day precision for the same concentrations showed %RSD values of 0.65, 0.23, and 0.11. biology-journal.org

Table 1: Summary of Validation Parameters for Tolvaptan Analytical Methods

| Parameter | Finding | Reference |

| Linearity Range | 2 - 10 µg/mL | biology-journal.org |

| Correlation Coefficient (r²) | 0.999 | biology-journal.orgresearchgate.net |

| Accuracy (% Recovery) | 98.67% - 98.88% | biology-journal.org |

| Intra-day Precision (%RSD) | 0.05 - 0.31 | biology-journal.org |

| Inter-day Precision (%RSD) | 0.11 - 0.65 | biology-journal.org |

Stability of Analytes in Biological Matrices (Pre-analytical)

The stability of tolvaptan phosphate ester (sodium) and its active metabolite, tolvaptan, in biological matrices is a critical consideration for pharmacokinetic studies. The prodrug is designed to be hydrolyzed to tolvaptan by alkaline phosphatase in the body. nih.gov This enzymatic conversion can also occur ex vivo in collected biological samples, potentially leading to an overestimation of the active drug concentration. nih.gov

Studies on other phosphate ester prodrugs, such as dexamethasone (B1670325) sodium phosphate, have shown that the choice of anticoagulant can significantly impact analyte stability. In rat plasma, dexamethasone sodium phosphate has an in vitro half-life of 1.75 hours. nih.gov However, the use of EDTA as an anticoagulant has been shown to minimize this in vitro degradation. nih.gov While EDTA does not immediately halt the hydrolysis, it significantly slows the process, with inhibition becoming more effective over time. nih.gov This suggests that for accurate quantification of tolvaptan phosphate ester and tolvaptan in plasma, blood samples should be collected in tubes containing EDTA.

Stress studies performed on tolvaptan as per ICH guidelines have shown that the drug is unstable under acidic, alkaline, oxidative, thermal, and photolytic conditions. researchgate.net This highlights the importance of proper sample handling and storage to ensure the integrity of the analyte before analysis.

Development of Green Analytical Chemistry Approaches

Green analytical chemistry (GAC) focuses on developing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. nih.gov This is particularly relevant in pharmaceutical analysis where large volumes of organic solvents are often used. nih.gov

The development of green analytical methods for vasopressin receptor antagonists like tolvaptan is an area of growing interest. nih.gov One approach involves the use of alternative, less toxic solvents and the optimization of chromatographic conditions to reduce solvent consumption. nih.gov For instance, a study on the simultaneous determination of several cardiovascular drugs, including angiotensin II receptor antagonists, successfully developed an eco-friendly HPLC method. nih.gov This method utilized a mobile phase consisting of 0.1% formic acid in water and ethanol, which are considered greener alternatives to commonly used solvents like acetonitrile and methanol. nih.gov

The principles of Quality by Design (QbD) can be integrated with GAC to systematically develop robust and environmentally sustainable analytical methods. nih.gov This approach involves identifying critical method parameters that affect both analytical performance and environmental impact, and then optimizing them to achieve a balance between the two. While specific green analytical methods for tolvaptan phosphate ester (sodium) are not extensively documented, the methodologies developed for other drugs in the same therapeutic class provide a framework for future development. nih.gov The goal is to create methods that are not only accurate and reliable but also minimize the environmental footprint of pharmaceutical analysis.

Future Directions in Preclinical and Chemical Research

Investigation of Novel Prodrug Modifications and Delivery Systems

While the phosphate (B84403) ester modification significantly improves water solubility, ongoing research explores further enhancements to control the delivery and activity of the parent compound, tolvaptan (B1682983).

The systemic administration of tolvaptan can lead to generalized aquaresis, but for conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD), targeted delivery to the kidneys is highly desirable. Preclinical research is investigating strategies to concentrate the drug at its site of action. This includes modifying the prodrug with moieties that bind to specific transporters or receptors on renal cells. For instance, combining tolvaptan with other therapeutic agents like salsalate (B1681409) has been tested in mouse models of polycystic kidney disease to explore cooperative effects on pathways related to kidney injury and inflammation. nih.govnih.gov Future approaches could involve conjugating the tolvaptan phosphate ester to molecules that are actively taken up by kidney tubular cells, thereby increasing local drug concentration and potentially reducing systemic exposure.

Nanocarriers offer a promising platform for controlling the release and distribution of therapeutic agents in preclinical studies. nih.govmdpi.com These systems can protect the encapsulated drug from premature degradation and facilitate its delivery to specific tissues. mdpi.comresearchgate.net

For tolvaptan, research has explored the use of plant-derived nanovesicles (PDNVs) for encapsulation. researchgate.net In one in-vitro study using Madin-Darby Canine Kidney (MDCK) cells, tolvaptan-loaded PDNVs demonstrated time and pH-dependent release of the drug. researchgate.net This nanocarrier system showed potential as a next-generation delivery vehicle for hydrophobic drugs like tolvaptan in a research context. researchgate.net Such systems allow for detailed investigation of controlled-release dynamics and cellular uptake mechanisms in various non-human research models. researchgate.netnih.gov

| Nanocarrier System | Model System | Key Research Findings | Reference |

|---|---|---|---|

| Plant-Derived Nanovesicles (PDNVs) | Madin-Darby Canine Kidney (MDCK) cells (in vitro) | Demonstrated efficient uptake by MDCK cells; Time and pH-dependent release of tolvaptan; Suppressed cyst growth and enhanced cell migration in renal cells. | researchgate.net |

Elucidation of Species-Specific Differences in Prodrug Metabolism and Pharmacokinetics

Understanding how tolvaptan phosphate ester is metabolized in different animal species is crucial for the accurate interpretation of preclinical data. The prodrug, identified as OPC-61815, is designed to be rapidly converted to the active drug, tolvaptan, in the body. nih.goviese.edu This conversion is primarily mediated by the enzyme alkaline phosphatase. nih.govresearchgate.net

Pharmacokinetic studies in rats and dogs have shown that after intravenous administration of the prodrug, tolvaptan is quickly detected in the plasma, typically within five minutes. nih.goviese.edu However, the bioavailability of the resulting tolvaptan differs between these species, suggesting variations in first-pass metabolism or other clearance mechanisms. nih.goviese.eduresearchgate.net Furthermore, studies on the active moiety, tolvaptan, in specialized mouse models (Collaborative Cross mice) have revealed genetic sensitivities that can influence liver response, a factor not as apparent in traditional rodent studies. fda.govnih.gov Such differences underscore the importance of characterizing the complete pharmacokinetic and metabolic profile in each species used for nonclinical research.

| Species | Administration Route | Time to Detection of Tolvaptan in Plasma | Tolvaptan Bioavailability | Reference |

|---|---|---|---|---|

| Rat | Intravenous | Within 5 minutes | 57.7% | nih.goviese.edu |

| Dog | Intravenous | Within 5 minutes | 50.9% | nih.goviese.edu |

Application as a Pharmacological Probe in in vitro and ex vivo Systems

The poor aqueous solubility of tolvaptan presents challenges for its use in laboratory-based experimental systems. The highly water-soluble nature of tolvaptan phosphate ester (72.4 mg/mL) overcomes this limitation, making it an invaluable pharmacological tool for in vitro and ex vivo research. nih.govresearchgate.net

In in vitro settings, such as cell cultures expressing the vasopressin V2 receptor (e.g., MDCK cells), the prodrug can be added directly to aqueous media. nih.gov Its conversion to tolvaptan by cellular enzymes like alkaline phosphatase allows for the study of V2 receptor antagonism in a controlled environment. nih.govnih.gov This has been used to demonstrate that tolvaptan blocks the signaling cascade responsible for aquaporin-2 (AQP2) mediated water transport. nih.gov Similarly, in ex vivo preparations like isolated perfused kidneys or liver slices, the prodrug's solubility allows for precise investigation of tissue-specific metabolism and pharmacodynamic effects without the confounding factors of in vivo absorption. nih.gov

Development of Predictive Models for Prodrug Bioconversion

A key area of chemical research is the development of models that can accurately predict the in vivo bioconversion of tolvaptan phosphate ester to tolvaptan from in vitro data. Research has established that the prodrug is hydrolyzed by human tissue S9 fractions, with alkaline phosphatase being the principal enzyme. nih.goviese.edu

Future work aims to build quantitative models that correlate the rate of hydrolysis in these in vitro systems with the observed in vivo pharmacokinetic profiles in different species. By measuring enzyme kinetics in tissue preparations from various preclinical species (e.g., rat, dog, non-human primate), researchers can develop allometric scaling models. These models would help predict the rate and extent of prodrug conversion in humans, improving the translation of preclinical findings. Such predictive tools are essential for optimizing research protocols and understanding inter-species variability.

Integration of Omics Technologies in Preclinical Pharmacological Research (e.g., Metabolomics, Proteomics)

Omics technologies provide a systems-level view of the biological effects of a drug, offering deep insights beyond traditional pharmacological endpoints. In preclinical research involving tolvaptan derived from its prodrug, these technologies are critical for elucidating complex mechanisms of action and identifying novel biomarkers.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. In the context of tolvaptan, metabolomics can be used in animal models to map the metabolic shifts in the kidney and liver following V2 receptor blockade. This can reveal changes in energy metabolism, osmolyte concentrations, and pathways affected by altered water homeostasis. nih.gov

Proteomics and Gene Expression Profiling: These technologies quantify changes in protein and gene expression levels. Preclinical studies using a mouse model of polycystic kidney disease have employed gene expression profiling to show that tolvaptan can attenuate pathways related to kidney injury, cell proliferation, and inflammation. nih.govnih.govresearchgate.net Proteomics can further identify specific changes in the expression of transporters, signaling proteins, and structural components within the kidney, providing a detailed molecular picture of the drug's effect. nih.govnih.gov

The integration of these omics platforms in preclinical studies provides a powerful toolkit for understanding the full spectrum of tolvaptan's biological activities.

| Omics Technology | Research Application | Example Insights from Preclinical Models | Reference |

|---|---|---|---|

| Gene Expression Profiling | To analyze changes in gene activity in response to treatment. | Showed cooperative attenuation of kidney injury, inflammation, and fibrosis pathways when combined with salsalate in a Pkd1-mouse model. | nih.govnih.govresearchgate.net |

| Proteomics | To quantify changes in protein expression and phosphorylation. | Analysis of protein phosphorylation supported findings that tolvaptan affects cell proliferation, cell cycle progression, and cellular antioxidant response. | nih.govnih.gov |

| Metabolomics | To study alterations in the profiles of endogenous metabolites. | Used to investigate the role of metabolism in tolvaptan's effects, particularly focusing on the role of CYP3A4 and hepatobiliary transport systems. | nih.govnih.gov |

Q & A

Q. What validated analytical methods are recommended for quantifying Tolvaptan phosphate ester (sodium) and its metabolites in biological matrices?

A UPLC-MS/MS method has been developed for simultaneous quantification of Tolvaptan and its metabolites (DM-4103, DM-4107) in human plasma. This method employs a C18 column, gradient elution with 0.1% formic acid in water and acetonitrile, and mass transitions for detection (e.g., m/z 449.2 → 252.1 for Tolvaptan). Validation parameters include linearity (1–1000 ng/mL), precision (RSD < 15%), and recovery (>85%) .

Q. How should researchers design pharmacokinetic studies to evaluate the bioavailability of Tolvaptan phosphate ester (sodium)?

Key considerations include:

- Baseline sodium monitoring : Measure sodium levels before and within 96 hours post-administration to assess pharmacodynamic effects .

- Sampling intervals : Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose to capture peak concentrations (Cmax) and area under the curve (AUC) .

- Control groups : Compare with oral Tolvaptan to evaluate relative bioavailability due to the phosphate ester's enhanced solubility .

Q. What are the critical parameters for synthesizing and purifying Tolvaptan phosphate ester (sodium)?

Synthesis involves phosphorylation of Tolvaptan using sodium phosphate derivatives under anhydrous conditions. Purity is verified via:

- Titration : Assess phosphate content using molybdo-phosphotungstate TS (Folin-Denis reagent) .

- UV spectroscopy : Confirm absence of unreacted starting materials at 220–280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for Tolvaptan phosphate ester (sodium)?

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte incubation studies to predict hepatic clearance discrepancies caused by esterase-mediated hydrolysis .

- Species-specific metabolism : Compare metabolite profiles (e.g., DM-4107 in humans vs. rodents) using LC-MS/MS .

- Statistical adjustments : Apply mixed-effects modeling to account for inter-individual variability in sodium level responses .

Q. What experimental designs are optimal for assessing drug-drug interactions (DDIs) involving Tolvaptan phosphate ester (sodium)?

- CYP3A4 inhibition assays : Co-administer ketoconazole (a CYP3A4 inhibitor) and measure Tolvaptan AUC changes (>2-fold increase indicates significant interaction) .

- Transporter studies : Use HEK293 cells expressing OATP1B1/3 to evaluate uptake inhibition by rifampicin .

- Sodium balance monitoring : Track urine output and serum sodium to detect interactions with diuretics .

Q. How should researchers address variability in sodium level responses during clinical trials?

- Averaging methods : Calculate daily sodium levels as the mean of multiple measurements within 24-hour epochs to reduce noise .

- Exclusion criteria : Exclude patients with baseline sodium <125 mEq/L or rapid correction rates (>12 mEq/L/24h) to minimize hypernatremia risk .

- Dose stratification : Use adaptive designs to adjust doses based on real-time sodium monitoring .

Q. What methodologies are recommended for studying the hydrolysis kinetics of Tolvaptan phosphate ester (sodium) in physiological buffers?

- Phosphate release assays : Quantify inorganic phosphate using the ammonium molybdate method at 820 nm .

- pH-dependent stability : Test hydrolysis rates in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma conditions .

- Esterase inhibition : Add phenylmethylsulfonyl fluoride (PMSF) to identify enzyme-mediated vs. spontaneous hydrolysis .

Methodological Challenges and Solutions

Q. How can researchers validate the specificity of analytical methods for Tolvaptan phosphate ester (sodium) in complex matrices?

- Matrix effects : Compare peak areas of spiked samples with solvent standards; acceptable matrix effect is ±20% .

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm the absence of interfering peaks at m/z 449.2 .

Q. What strategies are effective for scaling up Tolvaptan phosphate ester (sodium) synthesis without compromising purity?

- Process analytical technology (PAT) : Implement in-line FTIR to monitor phosphorylation completion .

- Crystallization optimization : Use ethanol-water mixtures (70:30 v/v) to enhance sodium salt recovery (>95% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.